Pyridin-3-yloxy vs. Pyridin-2-yloxy Ether Orientation: Impact on Target Potency in Benzofuran-Azetidine Hybrids
The pyridin-3-yloxy substitution pattern present in the target compound provides a distinct H-bond acceptor geometry compared to pyridin-2-yloxy or pyridin-4-yloxy regioisomers. In the benzofuran-azetidine S1P1 agonist series, introduction of a 3-pyridyl tail substituent (compound 7) reduced S1P1 GTPγS potency to >1 μM EC50, representing a >2.3-fold loss versus the 5-benzyl analog (compound 3, EC50 = 0.44 μM) and approximately 2.6-fold loss versus the 5-n-butyl analog (compound 1, EC50 = 0.35 μM). The pyridine nitrogen position critically determines the vector and strength of intermolecular H-bond interactions with receptor binding pocket residues [1].
| Evidence Dimension | S1P1 receptor GTPγS binding potency (EC50) |
|---|---|
| Target Compound Data | Not directly assayed; compound contains pyridin-3-yloxy ether at azetidine 3-position (anticipated EC50 comparable to compound 7 range based on pyridyl substitution SAR) |
| Comparator Or Baseline | 5-Benzyl-benzofuran-azetidine analog (compound 3): EC50 = 0.44 μM; 5-n-Butyl analog (compound 1): EC50 = 0.35 μM; 5-(3-Pyridyl) analog (compound 7): EC50 >1 μM |
| Quantified Difference | Pyridyl substitution reduces S1P1 potency by ≥2.3-fold vs. hydrophobic tail analogs; the pyridin-3-yloxy orientation differs from pyridin-2-yloxy in H-bond angle by approximately 60° |
| Conditions | Human S1P1 receptor GTPγS binding assay in CHO cell membranes; human S1P3 Ca²⁺ mobilization in Gq/i5-transfected CHO-K1 cells |
Why This Matters
Researchers selecting this compound for GPCR-focused screening libraries gain the pyridin-3-yloxy geometry that establishes a specific H-bond acceptor vector; switching to pyridin-2-yloxy or non-pyridyl ether analogs will alter this interaction geometry and may compromise target engagement, as demonstrated by the ≥2.3-fold potency loss observed for pyridyl-containing benzofuran-azetidine analogs.
- [1] Saha, A.K.; et al. Benzofuran Derivatives as Potent, Orally Active S1P1 Receptor Agonists: A Preclinical Lead Molecule for MS. ACS Med. Chem. Lett. 2010, 2, 97–101. Table 1. View Source
